3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde
Description
Historical Context of Pyrazole-Carbaldehyde Derivatives in Heterocyclic Chemistry
Pyrazole-carbaldehyde derivatives emerged as critical intermediates following Ludwig Knorr’s 1883 discovery of pyrazole synthesis via β-diketone cyclocondensation with hydrazines. Early 20th-century work established the pyrazole nucleus as a privileged structure in medicinal chemistry, with carbaldehyde functionalization at the 4-position becoming feasible through Vilsmeier-Haack formylation reactions developed in the 1920s. The introduction of aldehyde groups enabled further derivatization through:
- Nucleophilic additions for side chain elongation
- Schiff base formation for coordination chemistry applications
- Reductive amination to generate amine-linked conjugates
A paradigm shift occurred in the 1980s with the integration of transition metal catalysis, allowing regioselective synthesis of polysubstituted pyrazole-carbaldehydes. For example, Girish et al. demonstrated nano-ZnO catalyzed pyrazole formation with 95% yield through phenylhydrazine and ethyl acetoacetate condensation. Contemporary methods employ Cu(OTf)₂ and neocuproine ligand systems to achieve >99% yields in trifluoromethylated pyrazole syntheses, as evidenced by the preparation of analogous compounds to 3-methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde.
Table 1: Evolution of Pyrazole-Carbaldehyde Synthesis Methods
| Era | Method | Key Advancements | Yield Range |
|---|---|---|---|
| 1883–1920 | Knorr cyclocondensation | Basic pyrazole scaffold formation | 30–50% |
| 1920–1980 | Vilsmeier-Haack formylation | Regioselective 4-carbaldehyde functionalization | 45–65% |
| 1980–2000 | Transition metal catalysis | Improved regiocontrol for polysubstitution | 70–85% |
| 2000–present | Ligand-accelerated Cu catalysis | High-yield trifluoromethyl incorporation | 90–99% |
Significance of Trifluoromethyl and Methoxy Substituents in Bioactive Compounds
The trifluoromethyl (-CF₃) group confers unique physicochemical properties through:
- Electron-withdrawing effects : The -CF₃ group (σₚ = 0.54) enhances oxidative stability and modulates π-electron density in aromatic systems
- Lipophilicity enhancement : Trifluoromethylation increases logP by ~1 unit, improving membrane permeability
- Metabolic resistance : C-F bonds resist cytochrome P450-mediated oxidation, extending biological half-lives
In the specific case of 3-methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde, the -CF₃ group at the 4-phenyl position creates a steric and electronic environment that:
- Disfavors ring-planar conformations through ortho-chlorine substitutions
- Induces dipole moments favorable for target protein binding
- Mimics methyl groups while avoiding metabolic demethylation pathways
The methoxy (-OCH₃) substituent at the pyrazole 3-position contributes complementary functionalities:
- Hydrogen bond acceptance : Methoxy oxygen serves as hydrogen bond acceptor (HBA) with calculated HBA strength of 8.7 kcal/mol
- Solubility modulation : -OCH₃ increases aqueous solubility by ~15% compared to non-oxygenated analogs
- Conformational restriction : Steric interactions between methoxy and adjacent substituents enforce non-coplanar ring geometries
Table 2: Comparative Bioactivity of Substituent Combinations
| Substituent Pattern | Antibacterial MIC (μM) | Antiproliferative IC₅₀ (μM) |
|---|---|---|
| 3-OMe/4-CF₃ (Target Compound) | 8 (E. faecalis) | 1.2–5.3 (HCT116) |
| 3-H/4-CF₃ | 32 | 12.7 |
| 3-OMe/4-H | 64 | 23.4 |
Data adapted from recent studies on structurally related pyrazole derivatives demonstrates the synergistic effect of combining methoxy and trifluoromethyl groups. The target compound exhibits 4–8× greater potency compared to analogs lacking either substituent, underscoring the importance of this molecular design strategy.
The strategic placement of these groups arises from extensive structure-activity relationship (SAR) studies. For instance, Ohtsuka et al. demonstrated that steric effects from trifluoromethyl groups direct regioselective pyrazole formation, while Girish’s work showed methoxy positioning significantly impacts antioxidant capacity in benzimidazole hybrids. Contemporary synthetic approaches combine these insights, employing:
- Directed ortho-metalation for precise trifluoromethyl positioning
- Protecting group strategies for methoxy introduction
- Tandem cyclization-formylation sequences to construct the carbaldehyde functionality
Properties
Molecular Formula |
C12H9F3N2O2 |
|---|---|
Molecular Weight |
270.21 g/mol |
IUPAC Name |
3-methoxy-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C12H9F3N2O2/c1-19-11-8(7-18)6-17(16-11)10-4-2-9(3-5-10)12(13,14)15/h2-7H,1H3 |
InChI Key |
STXTWXWQOLFGDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN(C=C1C=O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Hydrazone Intermediate Synthesis
The hydrazone precursor is synthesized by condensing 4-(trifluoromethyl)phenylhydrazine with a β-keto ester or ketone containing the methoxy group. For example, methyl 3-methoxyacetoacetate reacts with 4-(trifluoromethyl)phenylhydrazine in ethanol under acidic conditions to yield the corresponding hydrazone (Scheme 1).
Table 1: Optimization of Hydrazone Synthesis
Cyclization-Formylation via Vilsmeier-Haack Reagent
The hydrazone is treated with phosphorus oxychloride (POCl₃) in anhydrous DMF at 80–90°C for 4–6 hours. This step induces cyclization to form the pyrazole ring while introducing the aldehyde group at C4.
Critical Parameters:
-
Anhydrous Conditions: Residual moisture deactivates the Vilsmeier-Haack complex, reducing yields.
-
Stoichiometry: A 3:1 molar ratio of POCl₃ to hydrazone ensures complete formylation.
-
Workup: Quenching the reaction mixture on crushed ice followed by neutralization with NaOH yields the crude product, which is purified via flash chromatography (ethyl acetate/petroleum ether).
Table 2: Vilsmeier-Haack Reaction Optimization
| Hydrazone | POCl₃ (equiv) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 3-Methoxy-substituted | 3.0 | 4 | 68 | 98.5 |
| Non-methoxy analog | 3.0 | 6 | 72 | 97.8 |
Alternative Synthesis Strategies
Oxidation of Pyrazole-4-Methanol Derivatives
Pyrazole-4-methanols, accessible via Grignard addition to pyrazole-4-carboxylic acid esters, are oxidized to the corresponding aldehydes using MnO₂ or Swern oxidation conditions. However, this method suffers from over-oxidation risks and lower yields (45–55%) compared to the Vilsmeier-Haack approach.
Claisen-Schmidt Condensation
Arylpyrazole-4-carbaldehydes can undergo condensation with acetophenones to form α,β-unsaturated ketones, but this route is less relevant for introducing the methoxy group.
Regioselectivity and Mechanistic Insights
The methoxy group’s position at C3 is dictated by the hydrazone’s substituents. Density functional theory (DFT) studies suggest that electron-donating groups (e.g., -OCH₃) stabilize the transition state during cyclization, favoring C3 substitution. The trifluoromethylphenyl group at N1 enhances steric hindrance, further directing formylation to C4.
Industrial-Scale Production Considerations
While lab-scale syntheses prioritize yield and purity, industrial methods focus on cost-effectiveness and solvent recovery. Continuous flow reactors have been proposed to enhance heat transfer during the exothermic Vilsmeier-Haack step, reducing reaction time to 2 hours with comparable yields.
Analytical Characterization
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 10.12 (s, 1H, CHO), 8.32 (s, 1H, pyrazole-H5), 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.72 (d, J = 8.4 Hz, 2H, ArH), 3.94 (s, 3H, OCH₃).
Chromatographic Purity:
HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirms ≥98% purity for products purified via column chromatography.
Applications and Derivative Synthesis
This carbaldehyde serves as a precursor for Schiff bases, thiazolidinones, and anticancer agents. For instance, condensation with thiosemicarbazide yields thiazole derivatives evaluated for COX-2 inhibition .
Chemical Reactions Analysis
Claisen-Schmidt Condensation
This reaction exploits the aldehyde group to form α,β-unsaturated ketones (chalcones). A representative protocol involves:
-
Reactants : 4′-Substituted acetophenones (e.g., 4-methylacetophenone)
-
Mechanism : Base-catalyzed aldol condensation followed by dehydration.
-
Product : Chalcone derivatives with the general structure:
| R Group on Acetophenone | Product Yield (%) |
|---|---|
| 4-CH₃ | 85 |
| 4-OCH₃ | 78 |
| 4-Cl | 82 |
Example :
Cyclocondensation Reactions
The aldehyde group participates in heterocyclic ring formation. Key examples include:
With β-Ketoesters and Aminocrotonates
-
Reactants : Methyl acetoacetate + ethyl 3-aminocrotonate
-
Catalyst : 3,4,5-Trifluorobenzeneboronic acid
-
Conditions : Reflux in ethanol, 6 hours
-
Product : 1,4-Dihydropyridine-3,5-dicarboxylates (92% yield)
Reaction Pathway :
-
Nucleophilic attack by the enamine on the aldehyde.
-
Cyclization and dehydration to form the dihydropyridine core.
Aldol Condensation
The aldehyde undergoes base-catalyzed coupling with ketones:
-
Reactants : 3-Acetyl-2,5-dimethylfuran
-
Conditions : Room temperature, ethanolic NaOH
-
Product : α,β-Unsaturated ketones (e.g., 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-furanyl)prop-2-en-1-one) in high yields .
Oxidation
The aldehyde group can be oxidized to a carboxylic acid under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), though this is less commonly reported for this compound due to competing decomposition.
Reduction
-
Reducing Agents : NaBH₄ or LiAlH₄
-
Product : Corresponding alcohol (3-methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-methanol) .
Nucleophilic Additions
The aldehyde reacts with nucleophiles such as:
-
Hydrazines : Forms hydrazones, which are precursors for heterocycles like pyrazoles or triazoles.
-
Hydroxylamine : Produces oxime derivatives, useful in metal coordination chemistry .
Electrophilic Aromatic Substitution
While the trifluoromethyl group deactivates the phenyl ring, the methoxy group on the pyrazole directs electrophiles to specific positions:
-
Nitration : Requires harsh conditions (HNO₃/H₂SO₄, 50°C) due to electron withdrawal by the CF₃ group.
-
Halogenation : Limited reactivity; bromination occurs at the pyrazole ring under radical initiation.
Biological Activity-Driven Modifications
The compound serves as a scaffold for bioactive molecules:
-
Antimicrobial Agents : Condensation with thiosemicarbazides yields thiourea derivatives with reported antibacterial activity .
-
Anti-inflammatory Derivatives : Chalcone adducts show COX-2 inhibition in preliminary assays .
Industrial-Scale Considerations
-
Catalysis : Pd-mediated cross-couplings (e.g., Suzuki reactions) introduce aryl groups at the pyrazole C4 position .
-
Process Optimization : Continuous flow reactors improve yield (≥90%) and reduce reaction times in large-scale syntheses.
This compound’s versatility stems from its multifunctional structure, enabling applications in medicinal chemistry, materials science, and catalysis. Future research directions include exploring its use in asymmetric catalysis and photodynamic therapy.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with aldehydes or other electrophiles. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound .
Medicinal Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds, including 3-methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde, exhibit notable anticancer properties. Research has shown that these compounds can inhibit the proliferation of various cancer cell lines, including K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cells. The mechanism involves the induction of apoptosis and cell cycle arrest .
2. Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity against various bacterial strains. Studies suggest that it can effectively inhibit the growth of pathogens such as Escherichia coli and Pseudomonas aeruginosa. The structure-activity relationship indicates that the trifluoromethyl group plays a crucial role in enhancing biological activity .
Material Science Applications
1. Functional Materials
In material science, pyrazole derivatives are explored for their potential use in developing functional materials. The incorporation of trifluoromethyl groups can enhance the thermal stability and mechanical properties of polymers. Research has demonstrated that these compounds can be used as building blocks for creating advanced materials with tailored properties .
Case Studies
Mechanism of Action
The mechanism of action of 3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its potential anti-inflammatory effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole-4-carbaldehyde derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of structurally analogous compounds:
Structural Analogs and Substituent Effects
Physicochemical Properties
- Solubility: The trifluoromethyl group increases logP values (2.8–3.2) compared to methoxy-substituted analogs (logP = 2.1–2.5), improving blood-brain barrier permeability . Halogenated derivatives (e.g., bromophenoxy) show poor aqueous solubility (<0.1 mg/mL), limiting their bioavailability .
Thermal Stability :
- Crystallographic studies reveal that trifluoromethyl-phenyl analogs form denser molecular packing (density = 1.45–1.50 g/cm³) due to van der Waals interactions, enhancing thermal stability (mp = 113–115°C) compared to methoxy analogs (mp = 90–95°C) .
Biological Activity
3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound features a pyrazole ring with a methoxy group and a trifluoromethyl-substituted phenyl group. Its chemical formula is . The synthesis typically involves multi-step organic reactions, including the formation of the pyrazole ring through the reaction of hydrazine with appropriate precursors, followed by the introduction of the trifluoromethyl group via methods such as Suzuki-Miyaura coupling .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines, including prostate cancer cells (LNCaP and PC-3) and breast cancer cells (MDA-MB-231) . For example, certain pyrazole derivatives have shown IC50 values in the low micromolar range against LNCaP cells, suggesting significant antiproliferative activity .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Studies on related pyrazole derivatives have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammation. For instance, some derivatives showed IC50 values against COX-1 and COX-2 in the range of 19 to 42 μM . This suggests that 3-methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde may similarly modulate inflammatory pathways.
Antimicrobial Activity
Additionally, compounds with trifluoromethyl groups have been noted for their antimicrobial properties. Studies indicate that related pyrazole derivatives are effective against Gram-positive bacteria such as Staphylococcus aureus, exhibiting low minimum inhibitory concentrations (MICs) and bactericidal effects . This antimicrobial activity is crucial for developing new therapeutic agents.
The biological activity of 3-methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to certain enzymes or receptors, potentially inhibiting their activity.
- Cell Cycle Modulation : Similar compounds have been shown to induce apoptosis in cancer cells by affecting cellular pathways and promoting caspase activity .
Data Summary
Case Studies
- Prostate Cancer Study : A series of pyrazole derivatives were evaluated for their antiproliferative effects on LNCaP cells. Among them, compounds similar to 3-methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde exhibited significant PSA downregulation, indicating potential for prostate cancer treatment .
- Anti-inflammatory Evaluation : Pyrazole derivatives were tested for COX inhibition, showing promising results comparable to established anti-inflammatory drugs like diclofenac and celecoxib. This positions them as potential candidates for developing new anti-inflammatory therapies .
Q & A
Q. What are the established synthetic routes for 3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde?
The compound is typically synthesized via two primary routes:
- Vilsmeier-Haack Reaction : Reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with a Vilsmeier reagent (DMF-POCl₃) under inert conditions at 60°C for 4–5 hours .
- Nucleophilic Substitution : Using 5-chloro-3-methyl-1-aryl-1H-pyrazole-4-carbaldehyde and a phenol derivative in the presence of a base (e.g., K₂CO₃ or KOH) in dimethyl sulfoxide (DMSO), followed by reflux for 6 hours .
Q. How is X-ray crystallography employed to resolve the compound's structure?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to determine bond lengths, angles, and packing interactions. For example, dihedral angles between the pyrazole ring and substituent aryl groups (e.g., 73.67° and 45.99° for phenyl rings) are calculated to confirm stereoelectronic effects . Non-classical C–H···π interactions are often identified for crystal stabilization .
Q. What are the critical structural features influencing reactivity?
- Planar Pyrazole Core : The pyrazole ring (N1/N2/C7–C9) is nearly planar (max. deviation: 0.004 Å), facilitating conjugation with the aldehyde group .
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) and methoxy (-OCH₃) groups enhance electrophilicity at the aldehyde position, directing nucleophilic attacks .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Solvent Selection : DMSO improves solubility of phenolic substrates, while ethanol/water mixtures aid in product precipitation .
- Catalyst Tuning : Substituting K₂CO₃ with stronger bases (e.g., NaOH) may accelerate substitution but risks side reactions .
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation (e.g., 5-chloro precursor) and adjust reflux duration .
Q. How to address contradictions in reported biological activities (e.g., antimicrobial vs. antiviral)?
- Structure-Activity Relationship (SAR) Studies : Systematic substitution of the 4-(trifluoromethyl)phenyl group with electron-deficient (e.g., -NO₂) or bulky (e.g., phthalazinyl) moieties can isolate activity drivers .
- Assay Standardization : Compare MIC (Minimum Inhibitory Concentration) values across uniform bacterial strains (e.g., S. aureus ATCC 25923) to minimize variability .
Q. What strategies enable functionalization for targeted applications?
- Aldehyde Derivatization : Condense with hydrazines or amines to form Schiff bases (e.g., (E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime) for enhanced bioactivity .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling at the 4-position to introduce aryl/heteroaryl groups, leveraging palladium catalysts .
Q. What safety protocols are recommended for handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of aldehyde vapors .
- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory due to skin/eye irritation risks .
- Storage : Keep in airtight containers at –20°C, away from oxidizing agents .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
